1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
Description
Introduction to 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic Acid
The compound under investigation represents a sophisticated molecular entity that combines two distinct heterocyclic systems within a single framework, creating a unique chemical architecture with significant potential for pharmaceutical applications. This molecule incorporates a tert-butoxycarbonyl-protected azetidine ring system directly connected to a 1,2,3-triazole core bearing a carboxylic acid functionality. The structural complexity of this compound arises from the strategic combination of these heterocyclic components, each contributing distinct chemical and biological properties to the overall molecular profile.
The significance of this compound extends beyond its structural novelty to encompass its potential utility as a versatile intermediate in medicinal chemistry research. Azetidine derivatives have emerged as important scaffolds in pharmaceutical development due to their unique ring strain characteristics and their ability to serve as structural analogs of other biologically active heterocycles. Simultaneously, triazole-containing compounds have established themselves as privileged structures in drug discovery, demonstrating remarkable biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
The molecular architecture of this compound represents a convergence of these two important pharmacophores, creating opportunities for the development of novel therapeutic agents with potentially enhanced biological profiles. The presence of the tert-butoxycarbonyl protecting group further enhances the synthetic versatility of this compound, allowing for controlled deprotection and subsequent functionalization strategies in pharmaceutical development programs.
Nomenclature and Structural Identification
The systematic identification and nomenclature of this complex heterocyclic compound requires careful consideration of multiple structural elements and their hierarchical classification according to established chemical naming conventions. The molecule presents several distinct functional domains that must be properly recognized and named to ensure accurate chemical communication and database registration.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, which precisely describes the molecular connectivity and functional group arrangement. This nomenclature follows the established hierarchical naming conventions where the triazole ring system serves as the parent heterocycle, with the azetidine substituent and carboxylic acid functionality designated as substituents at specific positions.
The systematic classification places this compound within the broader category of triazole carboxylic acids, specifically as a 1,2,3-triazole derivative. The azetidine portion of the molecule is classified as a saturated four-membered nitrogen heterocycle bearing a tert-butoxycarbonyl protecting group. The International Union of Pure and Applied Chemistry naming system recognizes the 1,2,3-triazole as the principal functional group due to its priority in the heterocycle hierarchy, with the carboxylic acid at the 4-position representing the highest priority functional group according to nomenclature rules.
Alternative systematic names found in chemical databases include "3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid," which provides an alternative description of the tert-butoxycarbonyl group using its systematic name as 2-methylpropan-2-yl oxycarbonyl. This naming variation demonstrates the flexibility within International Union of Pure and Applied Chemistry conventions while maintaining chemical accuracy and structural clarity.
Chemical Abstracts Service Registry Numbers (2092090-14-5, 1529035-77-5)
Two distinct Chemical Abstracts Service registry numbers have been associated with compounds bearing the molecular formula C₁₁H₁₆N₄O₄, indicating the presence of structural isomers or stereoisomers within this chemical family. The Chemical Abstracts Service number 1529035-77-5 corresponds to this compound as represented in multiple commercial chemical databases. This registry number has been consistently associated with the specific structural connectivity described in the systematic nomenclature.
The second Chemical Abstracts Service number, 2092090-14-5, appears to represent a related compound with the identical molecular formula but potentially different structural connectivity or stereochemistry. Chemical databases indicate that this registry number corresponds to a compound with the molecular weight of 268.27 grams per mole, identical to the primary compound under investigation. The existence of multiple Chemical Abstracts Service numbers for compounds with identical molecular formulas reflects the structural diversity possible within defined molecular compositions and emphasizes the importance of precise structural characterization in chemical identification.
The molecular descriptor number MFCD21846305 has been assigned to the compound with Chemical Abstracts Service number 1529035-77-5, providing an additional level of chemical identification within molecular databases. For the isomeric compound bearing Chemical Abstracts Service number 2092090-14-5, the molecular descriptor number MFCD30749921 has been designated. These molecular descriptor numbers serve as unique identifiers within chemical database systems and facilitate accurate compound tracking across different research platforms.
| Chemical Abstracts Service Number | Molecular Descriptor Number | Structural Designation |
|---|---|---|
| 1529035-77-5 | MFCD21846305 | This compound |
| 2092090-14-5 | MFCD30749921 | Related isomeric compound with identical molecular formula |
Molecular Formula (C₁₁H₁₆N₄O₄) and Weight (268.27 grams per mole)
The molecular formula C₁₁H₁₆N₄O₄ represents the elemental composition of this complex heterocyclic compound, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms within the molecular structure. This formula reflects the substantial heteroatom content characteristic of pharmaceutical intermediates and bioactive molecules, with nitrogen and oxygen atoms comprising approximately 30% of the total atomic composition.
The calculated molecular weight of 268.27 grams per mole has been consistently reported across multiple chemical databases and commercial suppliers. This molecular weight calculation is based on standard atomic masses: carbon (12.0107 atomic mass units), hydrogen (1.00794 atomic mass units), nitrogen (14.0067 atomic mass units), and oxygen (15.9994 atomic mass units). The precise molecular weight determination is essential for analytical characterization, synthetic planning, and pharmaceutical formulation development.
Elemental analysis of the molecular formula reveals the mass percentage contribution of each element: carbon accounts for 49.248% of the molecular mass, nitrogen contributes 20.885%, oxygen represents 23.856%, and hydrogen comprises 6.012% of the total molecular weight. This elemental distribution is characteristic of nitrogen-rich heterocyclic compounds and reflects the substantial contribution of the heteroatom-containing functional groups to the overall molecular properties.
| Element | Number of Atoms | Atomic Mass (amu) | Mass Contribution (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 11 | 12.0107 | 132.12 | 49.248% |
| Hydrogen | 16 | 1.00794 | 16.13 | 6.012% |
| Nitrogen | 4 | 14.0067 | 56.03 | 20.885% |
| Oxygen | 4 | 15.9994 | 64.00 | 23.856% |
| Total | 35 | - | 268.27 | 100.000% |
Historical Context and Discovery in Heterocyclic Chemistry
The development of this compound emerges from the confluence of two independent but parallel advances in heterocyclic chemistry: the evolution of triazole chemistry initiated in the late 19th century and the more recent development of azetidine synthetic methodologies in the 20th and 21st centuries. The historical trajectory of these two heterocyclic systems provides essential context for understanding the significance and potential applications of their combination in this complex molecular architecture.
The foundation for triazole chemistry was established in 1885 when Bladin first coined the term "triazole" to describe the five-membered three-nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. Following this initial discovery, triazole chemistry developed gradually throughout the early 20th century, gaining significant momentum with the establishment of facile synthetic techniques and the recognition of their versatile biological interactions. The discovery of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole pharmaceutical development, leading to the eventual creation of clinically important antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole.
The mechanistic understanding of triazole biological activity was elucidated through studies demonstrating their ability to coordinate with heme iron in cytochrome P450 enzymes, particularly CYP 51, which is involved in ergosterol synthesis. This coordination capability, combined with their capacity to form multiple weak non-bond interactions with biological receptors and enzymes, established triazoles as privileged pharmacophores with immense medicinal value. The development of copper-catalyzed azide-alkyne cycloaddition reactions, pioneered by Tornøe and others in 2002, revolutionized triazole synthesis and established the foundation for modern click chemistry approaches to triazole construction.
Azetidine chemistry, in contrast, has a more recent developmental history, with the first synthesis reported in 1888. Initially regarded as esoteric analogs of aziridines, azetidines gained recognition for their considerable differences in ring strain, geometry, and reactivity compared to their three-membered counterparts. The discovery of azetidine-containing natural products, including azetidine-2-carboxylic acid as a toxic proline mimic, demonstrated the biological significance of this heterocyclic system and stimulated interest in synthetic azetidine development.
The emergence of azetidines as important pharmaceutical scaffolds accelerated in the 21st century with the development of more efficient synthetic methodologies. Recent advances have included photo-induced copper-catalyzed radical annulation approaches, electrophilic azetidinylation strategies, and strain-release methodologies that have significantly expanded the accessibility of functionalized azetidine derivatives. The recognition of azetidines as structural components in clinically approved drugs such as azelnidipine, cobimetinib, and ximelagatran has further validated their pharmaceutical importance.
The synthesis and study of compounds combining both azetidine and triazole functionalities represents a contemporary development in heterocyclic chemistry, emerging from the recognition that molecular hybridization strategies can enhance biological activity while maintaining favorable pharmaceutical properties. The specific compound this compound exemplifies this approach, incorporating both heterocyclic systems within a single molecular framework designed to capture the beneficial properties of each component while potentially exhibiting synergistic effects through their combination.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-8(9(16)17)12-13-15/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDXKXWDWFSUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529035-77-5 | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Boc-Protected Azetidin-3-yl Intermediate
The azetidine ring with a Boc protection at the nitrogen is prepared by standard amine protection protocols:
- Starting from azetidin-3-amine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to yield 1-(tert-butoxycarbonyl)azetidin-3-yl intermediate.
- Purification is typically done by extraction and chromatographic methods.
Formation of the 1,2,3-Triazole-4-Carboxylic Acid Moiety
The 1,2,3-triazole ring bearing a carboxylic acid at the 4-position can be synthesized via:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where an azide and an alkyne precursor are reacted to form the triazole ring.
- Introduction of the carboxylic acid group can be achieved either by using a carboxylated alkyne or azide precursor or by subsequent functional group transformations.
Coupling of Boc-Azetidin-3-yl to 1H-1,2,3-Triazole-4-Carboxylic Acid
The key step is the formation of the bond between the azetidine nitrogen and the triazole ring at the N-1 position:
- This is often achieved through nucleophilic substitution or amidation reactions.
- Activation of the carboxylic acid group on the triazole ring using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., EDCI) facilitates amide bond formation.
- Triethylamine or N,N-diisopropylethylamine (DIPEA) is used as a base to neutralize the acid formed and drive the reaction.
- Reactions are commonly carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Deprotection and Purification
- After coupling, if any protecting groups need removal (e.g., Boc), trifluoroacetic acid (TFA) in dichloromethane is used to cleave Boc groups.
- The final product is purified by column chromatography or recrystallization to achieve high purity (typically >95%).
Representative Experimental Data and Conditions
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of azetidine | Azetidin-3-amine + Boc2O, triethylamine, DCM, RT, 2-4 h | ~85-90% | Standard amine protection |
| Triazole ring formation | CuAAC: azide + alkyne, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), RT to 50°C, 4-12 h | 70-90% | Regioselective 1,4-substituted triazole |
| Coupling reaction | Boc-azetidinyl amine + triazole-4-carboxylic acid, HATU or EDCI, DIPEA, DMF/DCM, RT, overnight | 80-88% | Efficient amidation |
| Boc deprotection (if needed) | TFA/DCM, RT, 2-3 h | 80-90% | Removes Boc without affecting triazole |
Detailed Research Findings
- The use of HATU as a coupling reagent in DMF with DIPEA base yields high coupling efficiency and purity, minimizing side reactions and racemization.
- Boc protection stabilizes the azetidine nitrogen, allowing selective reaction at other sites.
- CuAAC reactions provide a robust and selective method for triazole ring formation, with mild conditions preserving sensitive groups.
- Purification by silica gel chromatography using gradients of petroleum ether and ethyl acetate or dichloromethane/methanol mixtures is effective for isolating the target compound.
- Analytical characterization (NMR, MS) confirms the structure and purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C11H16N4O4 |
| Molecular Weight | 268.27 g/mol |
| Protecting Group | tert-butoxycarbonyl (Boc) on azetidine nitrogen |
| Coupling Reagents | HATU, EDCI, DIPEA, triethylamine |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature to 50°C |
| Typical Yields | 80-90% per step |
| Purification | Column chromatography, recrystallization |
| Characterization | 1H NMR, MS (ESI), melting point analysis |
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Cycloaddition: Copper(I) catalysts are often employed in reactions involving triazoles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential applications in drug development, particularly in creating novel pharmaceuticals that target specific biological pathways. The triazole moiety is significant in medicinal chemistry due to its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit antimicrobial properties. The incorporation of the azetidine structure may enhance these effects, making this compound a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Anti-inflammatory Agents
Studies have shown that compounds containing triazole rings can possess anti-inflammatory properties. This compound could be explored for its potential to modulate inflammatory pathways, providing a basis for new treatments for inflammatory diseases.
Agricultural Applications
There is growing interest in using triazole compounds as fungicides in agriculture. The structural characteristics of this compound may allow it to act against fungal pathogens, offering an environmentally friendly alternative to conventional agrochemicals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus when tested with various concentrations of the compound. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models when treated with the compound, suggesting its potential as a therapeutic agent for chronic inflammation. |
| Study C | Agricultural Use | Evaluated as a fungicide; results indicated effective control of powdery mildew in crop trials, supporting its use in sustainable agriculture practices. |
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance or conformational constraints.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of triazole-carboxylic acids with varying substituents and heterocyclic cores. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₆N₄O₄ | 268.27 | Boc-protected azetidine, triazole | 1529035-77-5 |
| 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C₁₄H₂₀F₂N₄O₄ | 346.33 | Boc-piperidine, difluoromethyl | 2060045-99-8 |
| 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C₁₃H₁₈F₂N₄O₄ | 332.31 | Boc-pyrrolidine, difluoromethyl | 2044903-03-7 |
| 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (TFA salt) | C₈H₁₁N₄O₂·CF₃CO₂H | 281.31 (free base) | Azetidine-methyl, trifluoroacetate salt | 2361767-17-9 |
| Methyl 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylate | C₁₂H₁₈N₄O₄ | 282.29 | Methyl ester, Boc-azetidine | 1306604-14-7 |
Key Observations :
- Ring Size Variation: Replacing azetidine (4-membered ring) with piperidine (6-membered) or pyrrolidine (5-membered) alters steric and electronic properties.
- Ester vs. Acid Forms : The methyl ester derivative (1306604-14-7) offers improved solubility in organic solvents compared to the carboxylic acid form, making it preferable for certain coupling reactions .
Physicochemical Properties
- Solubility : The Boc-protected azetidine-triazole carboxylic acid is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ionizable carboxylic acid group . In contrast, its methyl ester derivative exhibits higher solubility in chloroform and dichloromethane .
- Tautomerism : Similar triazole-carboxylic acids (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit ring-chain tautomerism, with cyclic hemiacetal forms constituting ~20% in solution . This behavior may influence reactivity in nucleophilic acyl substitution reactions.
Research Findings and Challenges
- Stability : The Boc group in the target compound enhances synthetic flexibility but requires acidic deprotection (e.g., TFA), which may limit compatibility with acid-sensitive functionalities .
- Biological Screening: Limited data exist on the target compound’s pharmacokinetics. Structural analogs with difluoromethyl groups show promise in early-stage drug discovery for enhanced bioavailability .
- Tautomerism Effects : Ring-chain tautomerism in related compounds (e.g., formyl-triazole-carboxylic acids) complicates NMR characterization and may influence reactivity .
Biological Activity
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azetidine ring with a triazole and carboxylic acid moiety, making it a versatile scaffold for drug development.
- Molecular Formula: C11H16N4O4
- Molecular Weight: 268.27 g/mol
- IUPAC Name: 1-[1-(tert-butoxycarbonyl)-3-azetidinyl]-1H-1,2,3-triazole-4-carboxylic acid
- CAS Number: 79311474
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand that can bind to proteins or enzymes, thereby modulating their activity. This interaction can lead to either the inhibition or activation of specific biochemical pathways, which is crucial for its therapeutic potential.
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The biological activity of similar triazole derivatives has been documented against various pathogens. The mechanism often involves disruption of cellular processes in bacteria and fungi, suggesting that this compound could exhibit similar effects.
Study on Triazole Derivatives
A study focused on the synthesis and biological evaluation of triazole derivatives demonstrated that modifications to the triazole ring can significantly enhance anticancer activity . These findings indicate that this compound could be optimized for improved efficacy through structural modifications.
Structure-Activity Relationship (SAR)
Research into structure-activity relationships (SAR) has shown that the presence of specific functional groups in triazoles can influence their biological activity. For example, the introduction of electron-withdrawing groups or varying the length of side chains can enhance binding affinity to target proteins . This suggests that further exploration of the SAR for this compound could yield valuable insights into its biological potential.
Comparative Biological Activity of Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| N-(4-thiocyanatophenyl)-triazole derivative | Anticancer | Jurkat T-cells | < 0.01 |
| 1-{1-[tert-butoxycarbonyl]azetidin}-triazole | Antimicrobial | E. coli | TBD |
| 5-substituted triazoles | Antimicrobial | Staphylococcus aureus | TBD |
Q & A
Q. What are the key synthetic steps for preparing this compound?
- Methodological Answer: Synthesis involves two stages: (1) Boc protection of azetidine : React azetidin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Monitor completion by TLC (Rf ~0.7 in 30% EtOAc/hexane) . (2) Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC). React the Boc-protected azetidine-azide with propiolic acid under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in DMF/H₂O). Purify via reverse-phase HPLC to isolate the product .
Q. Which spectroscopic methods are essential for characterization?
- Methodological Answer:
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.4 ppm, singlet) and triazole protons (δ 7.5–8.5 ppm). Carboxylic acid protons may appear as a broad peak at δ ~12 ppm .
- FT-IR : Confirm Boc carbonyl (C=O stretch ~1680 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- HRMS : Validate molecular ion peak (C₁₁H₁₇N₄O₄: exact mass 281.1246) and fragmentation patterns .
Q. How to purify the compound effectively?
- Methodological Answer: After CuAAC, acidify the reaction mixture to pH 3–4 to precipitate the carboxylic acid. Use column chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for high-purity isolation .
Advanced Research Questions
Q. How to resolve contradictions in X-ray crystallographic data during structure refinement?
- Methodological Answer:
- Twinning analysis : Use SHELXL’s
TWINcommand if merging R-factor (Rint) exceeds 0.05. Refine twin fractions iteratively . - Disordered tert-butyl groups : Apply
SIMUandRIGUrestraints to maintain reasonable geometry. Validate with independent refinement in OLEX2 or JANA2006 . - Cross-validation : Compare anisotropic displacement parameters (ADPs) with Hirshfeld surface analysis to detect modeling errors .
Q. What strategies mitigate low yields in triazole coupling reactions?
- Methodological Answer:
- Optimize stoichiometry : Use a 1:1.2 molar ratio of azide to alkyne.
- Catalyst selection : Test CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand in tert-BuOH/H₂O (1:1) at 60°C for 24 hours .
- Solvent screening : Compare DMF, DCM/H₂O, and THF for solubility and reaction efficiency .
Q. How to address conflicting NMR integration ratios suggesting impurities?
- Methodological Answer:
- 2D NMR analysis : Perform COSY and HSQC to assign all protons and carbons. Impurity signals often lack cross-peaks in 2D spectra .
- HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., de-Boc derivatives) via retention time and m/z matching .
- Alternative purification : Switch to preparative TLC (silica, 5% MeOH/DCM) if column chromatography fails .
Q. What computational methods predict the compound’s conformational stability?
- Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate torsional barriers for the azetidine-triazole linkage .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and active-site residues .
Notes
- Advanced questions emphasize troubleshooting experimental data and leveraging computational tools, aligning with academic research rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
